Binding Affinity at α7 nAChR
PNU-282987 demonstrates a Ki of 26 nM for rat α7 nAChRs [1]. This affinity is moderate compared to other α7 agonists: PHA-543613 binds with Ki = 8.8 nM , while SSR180711 binds with Ki = 22 nM (rat) and 14 nM (human) [2]. PNU-282987's affinity is therefore sufficient for robust target engagement but may offer a different dynamic range in concentration-response studies compared to higher-affinity analogs.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 26 nM (rat α7 nAChR) |
| Comparator Or Baseline | PHA-543613: 8.8 nM; SSR180711: 22 nM (rat), 14 nM (human) |
| Quantified Difference | PNU-282987: 26 nM; PHA-543613: 8.8 nM (3.0-fold higher affinity); SSR180711: 22 nM (1.2-fold higher affinity) |
| Conditions | [3H]methyllycaconitine (MLA) displacement from rat brain homogenates |
Why This Matters
Researchers requiring a reference α7 agonist with well-characterized, intermediate affinity—avoiding the ultra-high affinity that may cause prolonged receptor desensitization—will find PNU-282987 a useful comparator.
- [1] Bodnar AL, et al. J Med Chem. 2005;48(4):905-8. View Source
- [2] Biton B, et al. SSR180711, a novel selective α7 nAChR partial agonist: Binding and functional profile. Neuropsychopharmacology. 2007;32:1-16. View Source
